molecular formula C11H22N6 B166958 Trietazine-ethylamino CAS No. 93567-85-2

Trietazine-ethylamino

Cat. No.: B166958
CAS No.: 93567-85-2
M. Wt: 238.33 g/mol
InChI Key: PKIMGNVJQPTABT-UHFFFAOYSA-N
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Description

Trietazine-ethylamino is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The structure of this compound consists of a triazine ring substituted with ethyl groups at the nitrogen atoms, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trietazine-ethylamino typically involves the nucleophilic substitution of cyanuric chloride with ethylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms with ethyl groups. The general reaction scheme is as follows:

    Starting Material: Cyanuric chloride (C3Cl3N3)

    Reagent: Ethylamine (C2H5NH2)

    Reaction Conditions: The reaction is performed in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Trietazine-ethylamino undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced triazine derivatives.

    Substitution: The ethyl groups on the nitrogen atoms can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides (R-X) in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced triazine derivatives with varying degrees of hydrogenation.

    Substitution: Triazine derivatives with different alkyl or aryl substituents.

Scientific Research Applications

Trietazine-ethylamino has several scientific research applications:

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Properties

IUPAC Name

2-N,2-N,4-N,6-N-tetraethyl-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N6/c1-5-12-9-14-10(13-6-2)16-11(15-9)17(7-3)8-4/h5-8H2,1-4H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIMGNVJQPTABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)N(CC)CC)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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